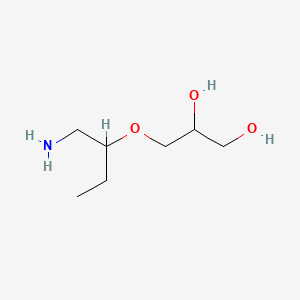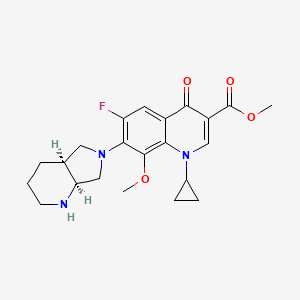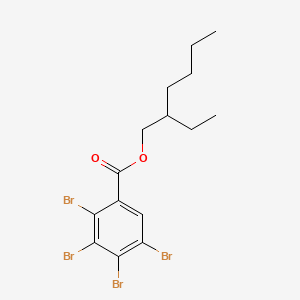
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 can be achieved through a multi-step process involving the protection of functional groups, substitution reactions, and deprotection reactions. The starting materials include Ethyl glycinate-13C2, 6-Nitro-2,3-dichlorobenzaldehyde, Diethyl malonate, Sodium ethoxide, Hydrochloric acid, Sodium bicarbonate, Ethyl acetate, and Methanol.Molecular Structure Analysis
The molecular formula of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is C9[13C]2H12Cl2N2O4 . The molecular weight is 309.12 . The InChI Key is NSGVBEKJYQRLIP-UFYQYTSASA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 include the protection of ethyl glycinate-13C2 by reacting it with diethyl malonate in the presence of sodium ethoxide to form diethyl 2-(ethoxycarbonyl)ethyl glycinate-13C2. The protected glycinate is then reacted with 6-nitro-2,3-dichlorobenzaldehyde in the presence of hydrochloric acid to form ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycinate-13C2. The ethyl ester group is then removed by treating the product with sodium bicarbonate in methanol to yield Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2.Physical And Chemical Properties Analysis
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is a yellow solid . It is soluble in dichloromethane and ethyl acetate .Mecanismo De Acción
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 has been studied for its potential mechanisms of action. It has been shown to interact with proteins and enzymes, as well as to bind to DNA, RNA, and other nucleic acids. It has also been shown to inhibit the activity of certain enzymes, as well as to interfere with the function of certain proteins.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 can be achieved through a multi-step process involving the protection of functional groups, substitution reactions, and deprotection reactions.", "Starting Materials": [ "Ethyl glycinate-13C2", "6-Nitro-2,3-dichlorobenzaldehyde", "Diethyl malonate", "Sodium ethoxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Protection of ethyl glycinate-13C2 by reacting it with diethyl malonate in the presence of sodium ethoxide to form diethyl 2-(ethoxycarbonyl)ethyl glycinate-13C2.", "Step 2: The protected glycinate is then reacted with 6-nitro-2,3-dichlorobenzaldehyde in the presence of hydrochloric acid to form ethyl 2-(6-nitro-2,3-dichlorobenzyl)glycinate-13C2.", "Step 3: The ethyl ester group is then removed by treating the product with sodium bicarbonate in methanol to yield Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2." ] } | |
Número CAS |
1246818-19-8 |
Nombre del producto |
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 |
Fórmula molecular |
C11H12Cl2N2O4 |
Peso molecular |
309.112 |
Nombre IUPAC |
ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13/h3-4,14H,2,5-6H2,1H3/i6+1,10+1 |
Clave InChI |
NSGVBEKJYQRLIP-UFYQYTSASA-N |
SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
Sinónimos |
N-[(2,3-Dichloro-6-nitrophenyl)methyl]glycine Ethyl Ester-13C2; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



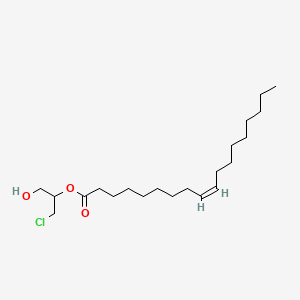
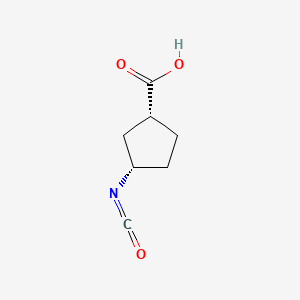
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
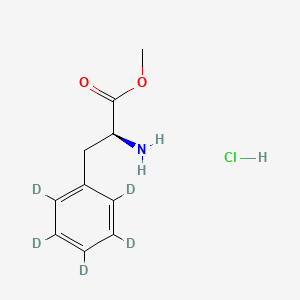


![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)
